molecular formula C14H20O2 B12673992 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane CAS No. 93917-73-8

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane

Cat. No.: B12673992
CAS No.: 93917-73-8
M. Wt: 220.31 g/mol
InChI Key: RZPMYMVALIRXDX-UHFFFAOYSA-N
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Description

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the 1,1-dimethyl-2-phenyl group attached to the dioxolane ring makes this compound unique and potentially useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 1,1-dimethyl-2-phenylethanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The dioxolane ring can also undergo ring-opening reactions, which can further modify its chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,1-Dimethyl-2-phenyl)ethyl)-4-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93917-73-8

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

4-methyl-2-(2-methyl-1-phenylpropan-2-yl)-1,3-dioxolane

InChI

InChI=1S/C14H20O2/c1-11-10-15-13(16-11)14(2,3)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3

InChI Key

RZPMYMVALIRXDX-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C(C)(C)CC2=CC=CC=C2

Origin of Product

United States

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